molecular formula C6H8Cl2O2 B579047 3,4-Dichloroisocrotonic acid ethyl ester CAS No. 18431-99-7

3,4-Dichloroisocrotonic acid ethyl ester

Cat. No.: B579047
CAS No.: 18431-99-7
M. Wt: 183.028
InChI Key: CRVDMXBBUDJVSL-HWKANZROSA-N
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Description

3,4-Dichloroisocrotonic acid ethyl ester is an organochlorine compound characterized by a crotonic acid backbone (a β,γ-unsaturated carboxylic acid) esterified with ethanol and substituted with chlorine atoms at the 3- and 4-positions. Its structure confers unique reactivity, particularly in electrophilic addition and nucleophilic substitution reactions. The ethyl ester group enhances solubility in organic solvents, while the chlorine substituents increase polarity and influence intermolecular interactions .

Properties

CAS No.

18431-99-7

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.028

IUPAC Name

ethyl (E)-3,4-dichlorobut-2-enoate

InChI

InChI=1S/C6H8Cl2O2/c1-2-10-6(9)3-5(8)4-7/h3H,2,4H2,1H3/b5-3+

InChI Key

CRVDMXBBUDJVSL-HWKANZROSA-N

SMILES

CCOC(=O)C=C(CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Chlorine Substituents Parent Acid/Backbone Key Features
This compound Not explicitly listed Likely C₇H₈Cl₂O₂ 3,4-positions Isocrotonic acid (β,γ-unsaturated) Ethyl ester; conjugated double bond
2,6-Dichloro-isonicotinic acid ethyl ester 75308-46-2 C₈H₇Cl₂NO₂ 2,6-positions Isonicotinic acid (pyridine ring) Aromatic ring; ethyl ester; N-heterocycle
Methyl 2,6-dichloroisonicotinate 137520-99-1 C₇H₅Cl₂NO₂ 2,6-positions Isonicotinic acid (pyridine ring) Methyl ester; planar aromatic system
Ethyl 2,6-dichloro-3-methylisonicotinate 5398-44-7 C₉H₉Cl₂NO₂ 2,6-positions Isonicotinic acid (pyridine ring) Ethyl ester; additional methyl group

Structural Differences and Implications

Substituent Positions: The 3,4-dichloro configuration in the target compound contrasts with 2,6-dichloro substitution in isonicotinic acid derivatives (e.g., 75308-46-2).

Backbone Variation :

  • The β,γ-unsaturated crotonic acid backbone in the target compound enables conjugation between the double bond and carbonyl group, enhancing resonance stabilization. In contrast, isonicotinic acid derivatives (e.g., 137520-99-1) feature an aromatic pyridine ring, which stabilizes charges through delocalized π-electrons .

Ester Group Effects :

  • Ethyl esters (e.g., 5398-44-7) generally exhibit higher hydrophobicity than methyl esters (e.g., 137520-99-1). This difference impacts solubility and reactivity in polar solvents .

Hypothesized Property Comparisons

While explicit data on the target compound is unavailable, inferences can be drawn from analogs:

  • Melting/Boiling Points : Pyridine-based esters (e.g., 75308-46-2) likely have higher melting points due to aromatic rigidity, whereas the unsaturated crotonic ester may exhibit lower thermal stability.
  • Solubility : The target compound’s conjugated system may reduce polarity compared to pyridine derivatives, favoring solubility in moderately polar solvents like dichloromethane .
  • Reactivity : The 3,4-dichloro configuration may promote elimination reactions, whereas 2,6-dichloro pyridine esters (e.g., 5398-44-7) are more prone to electrophilic aromatic substitution .

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